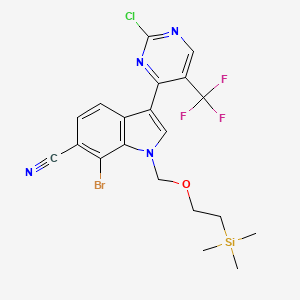

![molecular formula C24H17FN6O B8192883 2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile](/img/structure/B8192883.png)

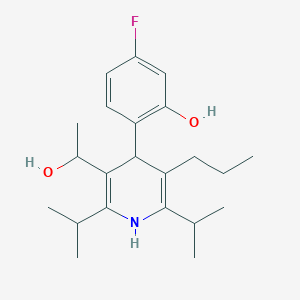

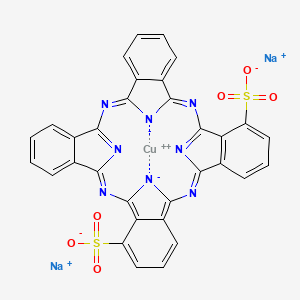

2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MRTX9768 is a synthetic lethal-based inhibitor designed to bind the protein arginine methyltransferase 5-methylthioadenosine complex and selectively target methylthioadenosine phosphorylase/cyclin-dependent kinase inhibitor 2A-deleted tumors . This compound is particularly significant in the treatment of cancers with high unmet medical needs, such as mesothelioma, pancreatic cancer, and lung squamous cell carcinoma .

Preparation Methods

The synthesis of MRTX9768 involves a fragment-based approach. Initially, a fragment hit was identified in a surface plasmon resonance binding assay with the protein arginine methyltransferase 5-methylthioadenosine complex . The binding mode was determined by X-ray crystallography, revealing productive interactions with specific amino acids of protein arginine methyltransferase 5 and the co-liganded methylthioadenosine . Fragment growing aided by structure-based design identified key interactions that enhance binding to the protein arginine methyltransferase 5-methylthioadenosine complex . Further optimization of cellular potency and pharmacokinetic properties led to the identification of MRTX9768 .

Chemical Reactions Analysis

MRTX9768 undergoes various chemical reactions, primarily focusing on its interaction with the protein arginine methyltransferase 5-methylthioadenosine complex. The compound selectively binds and stabilizes the catalytically inactive protein arginine methyltransferase 5-methylthioadenosine complex, inhibiting symmetric dimethylarginine modification of proteins . This inhibition is crucial for the selective antitumor activity in methylthioadenosine phosphorylase-deleted tumor cells .

Scientific Research Applications

MRTX9768 has significant scientific research applications, particularly in the field of cancer treatment. It demonstrates selective antitumor activity in methylthioadenosine phosphorylase-deleted tumor cells while sparing methylthioadenosine phosphorylase-wild type cells . This selectivity makes it a promising candidate for precision medicine in treating cancers with methylthioadenosine phosphorylase/cyclin-dependent kinase inhibitor 2A deletions .

Mechanism of Action

MRTX9768 exerts its effects by selectively binding and stabilizing the catalytically inactive protein arginine methyltransferase 5-methylthioadenosine complex . This binding inhibits the symmetric dimethylarginine modification of proteins, which is essential for mammalian cell survival . The compound’s selectivity for methylthioadenosine phosphorylase-deleted tumor cells is based on the concept of synthetic lethality, where the inhibition of protein arginine methyltransferase 5 in the presence of accumulated methylthioadenosine leads to selective antitumor activity .

Comparison with Similar Compounds

MRTX9768 is unique in its selective inhibition of the protein arginine methyltransferase 5-methylthioadenosine complex in methylthioadenosine phosphorylase-deleted cancer cells . Other protein arginine methyltransferase 5 inhibitors do not exhibit this selectivity and often result in broader inhibition of protein arginine methyltransferase 5, leading to potential side effects . Similar compounds include first-generation protein arginine methyltransferase 5 inhibitors, which do not target the methylthioadenosine-complexed protein arginine methyltransferase 5 and lack selective inhibition of methylthioadenosine phosphorylase-deleted cancer cells .

Properties

IUPAC Name |

2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FN6O/c1-31-23(22-18(10-26)15-5-3-2-4-13(15)9-20(22)25)19(12-28-31)14-6-7-16-17(8-14)21(11-27)29-30-24(16)32/h2-9,12H,11,27H2,1H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTYWAYMKBEXES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=CC3=C(C=C2)C(=O)NN=C3CN)C4=C(C5=CC=CC=C5C=C4F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate](/img/structure/B8192822.png)

![16-[(2,4-dinitrophenyl)hydrazinylidene]-3,6,9,12-tetraoxabicyclo[12.3.1]octadeca-1(17),14-dien-18-one](/img/structure/B8192849.png)

![5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B8192879.png)

![(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde](/img/structure/B8192882.png)